![molecular formula C18H21N5O4 B2592732 6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-58-4](/img/structure/B2592732.png)
6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivatives are a class of compounds that have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are small molecules containing five-member heterocyclic moieties .
Synthesis Analysis
The synthesis of imidazole derivatives often involves multicomponent reactions. For example, the synthesis of 2,4,5-trisubstituted-imidazoles has been achieved in excellent yields up to 95% from readily available starting materials . The process involves a CuI catalyzed synthesis and affords trisubstituted imidazoles in short reaction times .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using techniques such as FT-IR and NMR . For example, the FT-IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can be complex and involve multiple steps. For example, the synthesis of highly substituted tricyclic isoindole-1,3-diones involves a cascade HDDA reaction, the formation of an intermolecular cycloaddition, and an oxidation by oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be determined using techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications
Anti-HIV Potential
Molecular docking studies have positioned indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV-1 agents .
Antidiabetic and Antimalarial Activities
While specific studies on our compound are lacking, indole derivatives have been associated with antidiabetic effects (e.g., improving insulin sensitivity). Furthermore, their potential as antimalarial agents warrants exploration.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-5-21-16(24)14-15(20(2)18(21)25)19-17-22(8-9-23(14)17)12-10-11(26-3)6-7-13(12)27-4/h6-7,10H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHLJFTZMSRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


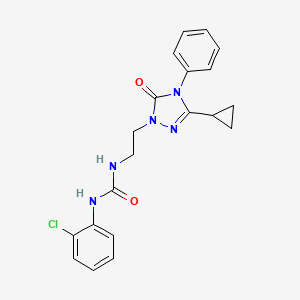

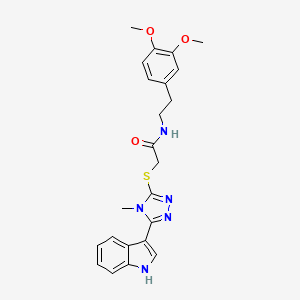
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
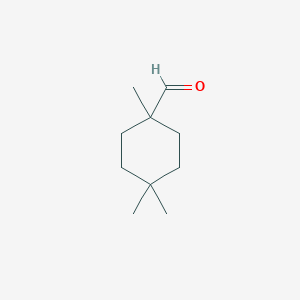
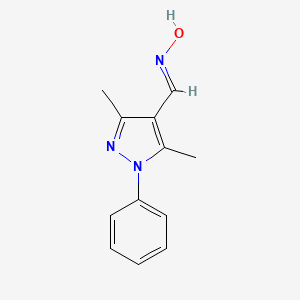
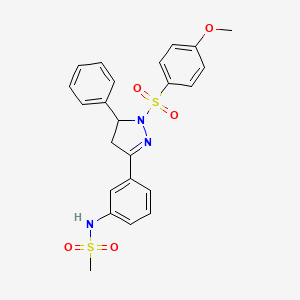
![N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592665.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)